molecular formula C19H10ClF5O3 B11156194 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11156194
M. Wt: 416.7 g/mol
InChI Key: BHBDJVJLANWIMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. The reaction conditions often require the use of strong bases and organic solvents to facilitate the substitution process .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other chlorinated chromenones and pentafluorobenzyl ethers. For example:

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and reactivity. The presence of the pentafluorobenzyl group in 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one makes it particularly unique due to the electron-withdrawing effects of the fluorine atoms .

Properties

Molecular Formula

C19H10ClF5O3

Molecular Weight

416.7 g/mol

IUPAC Name

8-chloro-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H10ClF5O3/c20-11-4-9-7-2-1-3-8(7)19(26)28-12(9)5-13(11)27-6-10-14(21)16(23)18(25)17(24)15(10)22/h4-5H,1-3,6H2

InChI Key

BHBDJVJLANWIMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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